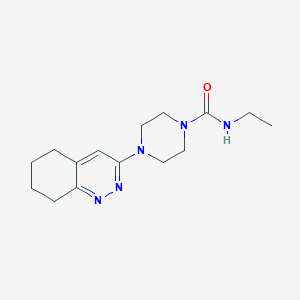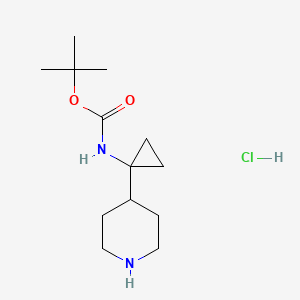
Tert-butyl N-(1-piperidin-4-ylcyclopropyl)carbamate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(1-piperidin-4-ylcyclopropyl)carbamate;hydrochloride is a chemical compound with the CAS Number: 2229328-10-1 . It has a molecular weight of 276.81 . The compound is stored at 4 degrees Celsius and is in powder form . The IUPAC name for this compound is tert-butyl (1- (piperidin-4-yl)cyclopropyl)carbamate hydrochloride .
Synthesis Analysis
The synthesis of similar compounds involves the use of tert-butyl carbamate and a suitable amine . For example, the synthesis of tert-Butylpiperidin-4-ylcarbamate involves dissolving it in dichloromethane, adding 4-Fluorobenzoic acid, 2- (7-Azobenzotriazole) -N, N, N ‘, N’-tetramethyluronium hexafluorophosphate, and N, N-diisopropylethylamine, and carrying out the reaction at 25 ° C for 3 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-13(6-7-13)10-4-8-14-9-5-10;/h10,14H,4-9H2,1-3H3,(H,15,16);1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Tert-butyl N-(1-piperidin-4-ylcyclopropyl)carbamate;hydrochloride is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 276.81 .Applications De Recherche Scientifique
1. Organic Synthesis and Structural Analysis
- Tert-butyl N-(1-piperidin-4-ylcyclopropyl)carbamate derivatives are often utilized in the synthesis of complex organic compounds. For instance, one study describes the synthesis and molecular structure of related compounds, highlighting their significance in organic chemistry (Moriguchi et al., 2014).
- Additionally, these compounds are used in studying various reactions and interactions in organic chemistry. An example includes the synthesis of spirocyclopropanated analogues of insecticides, demonstrating the chemical versatility of tert-butyl N-(1-piperidin-4-ylcyclopropyl)carbamate related structures (Brackmann et al., 2005).
2. Development of Pharmaceutical Agents
- These compounds are instrumental in the development of various pharmaceutical agents. For example, their derivatives are used in the synthesis of p38 MAP kinase inhibitors, which have potential applications in treating diseases like rheumatoid arthritis and psoriasis (Chung et al., 2006).
- The synthesis of certain tert-butyl N-(1-piperidin-4-ylcyclopropyl)carbamate derivatives has also been reported in the context of creating lymphocyte function-associated antigen 1 inhibitors, showing its relevance in immunology and oncology research (Li et al., 2012).
3. Material Science and Engineering
- In material science, these compounds are explored for their properties and potential applications. For instance, research on aluminum and gallium hydrazides, which include related structures, sheds light on their molecular structures and potential applications in material science (Uhl et al., 2016).
4. Biological Activity and Applications
- Some studies focus on the biological activities of tert-butyl N-(1-piperidin-4-ylcyclopropyl)carbamate derivatives. For example, research on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate explores its antibacterial and anthelmintic activities, indicating potential biomedical applications (Sanjeevarayappa et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl N-(1-piperidin-4-ylcyclopropyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-13(6-7-13)10-4-8-14-9-5-10;/h10,14H,4-9H2,1-3H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLGETDYTPJSNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(1-piperidin-4-ylcyclopropyl)carbamate;hydrochloride | |
CAS RN |
2229328-10-1 |
Source


|
| Record name | tert-butyl N-[1-(piperidin-4-yl)cyclopropyl]carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

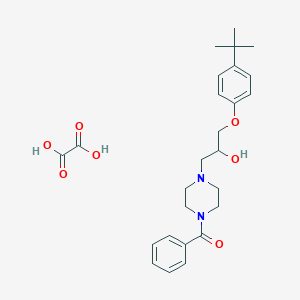
![3,5-Dimethyl-1-[1-(4-methylphenyl)-2-nitroethyl]pyrazole](/img/structure/B2988453.png)
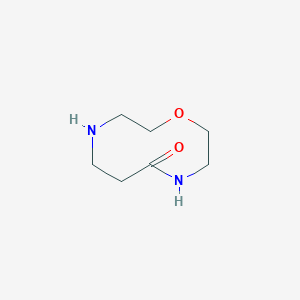
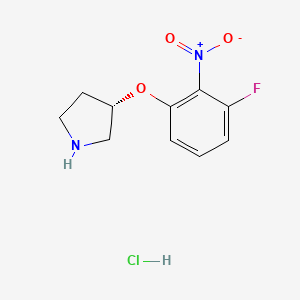
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2988457.png)
![[4-(1H-Benzoimidazol-2-ylcarbamoyl)cyclohexylmethyl]carbamic acid tert-butyl ester](/img/structure/B2988462.png)
![(R)-methyl 5-(6-(pivaloyloxymethyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate](/img/structure/B2988463.png)
![3-Methyl-5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-one](/img/structure/B2988464.png)
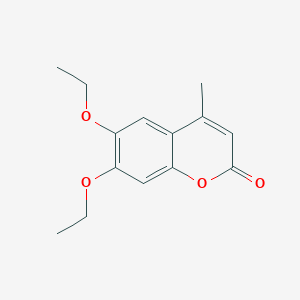
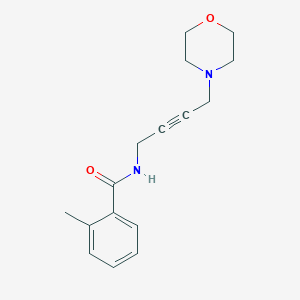
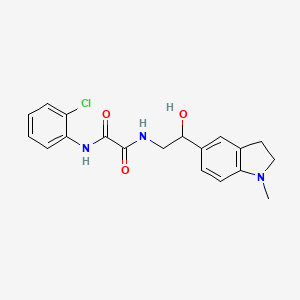
![3-Methylidene-N-(naphthalen-1-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2988471.png)
![N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2988472.png)
